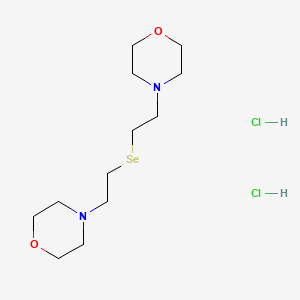

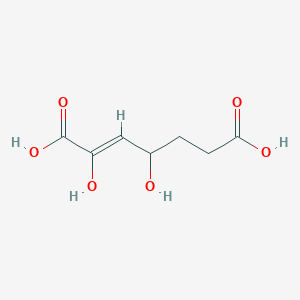

![molecular formula C13H19NOS B1236768 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)

2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine

Descripción general

Descripción

4-[2-(1-methyl-2-pyrrolidinyl)ethylthio]phenol is an aryl sulfide.

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Oil and Gas Wells

A novel series of cationic surfactants, including derivatives similar to 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Pharmacological Profiles in Serotonin Receptor Antagonism

Compounds structurally related to this compound were studied for their pharmacological profiles as serotonin (5-HT2A) receptor antagonists. These compounds showed potential in inhibiting platelet aggregation induced by serotonin, suggesting their relevance in treating conditions related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Antioxidant and Calcium Antagonistic Activity

Research on derivatives of this compound explored their potential as novel calcium antagonists with antioxidant activity. The phenolic hydroxyl group in these compounds was essential for their antioxidant activity, highlighting their potential in therapeutic applications related to oxidative stress and calcium imbalance (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).

Synthesis and Medicinal Applications

Studies have explored the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These studies offer insights into the synthesis methods that could be applicable to this compound and its derivatives (Singh & Umemoto, 2011).

Propiedades

Fórmula molecular |

C13H19NOS |

|---|---|

Peso molecular |

237.36 g/mol |

Nombre IUPAC |

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol |

InChI |

InChI=1S/C13H19NOS/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13/h4-7,11,15H,2-3,8-10H2,1H3 |

Clave InChI |

NVZGJSVPOOILDI-UHFFFAOYSA-N |

SMILES |

CN1CCCC1CCSC2=CC=C(C=C2)O |

SMILES canónico |

CN1CCCC1CCSC2=CC=C(C=C2)O |

Sinónimos |

4-((2-(1-methyl-2-pyrrolidinyl)ethyl)thio)phenol hydrochloride SIB 1553A SIB-1553A |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

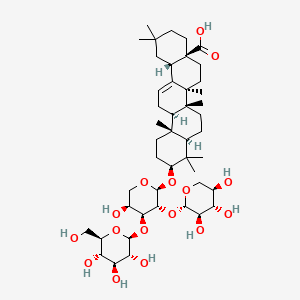

![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)

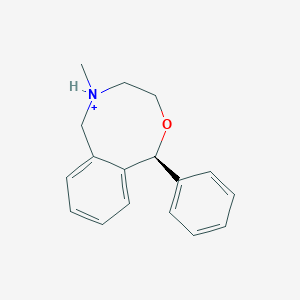

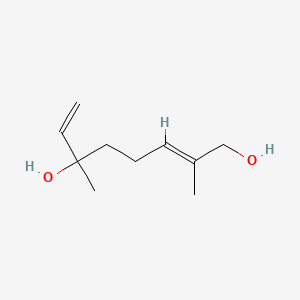

![(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

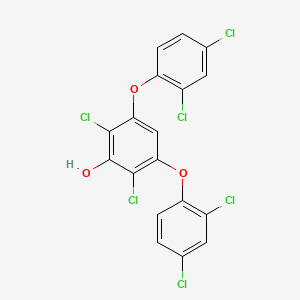

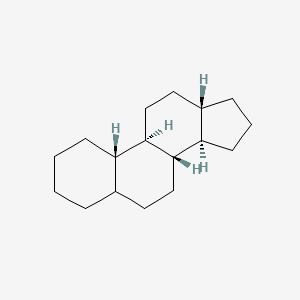

![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)

![[18F]FMeNER-D2](/img/structure/B1236695.png)

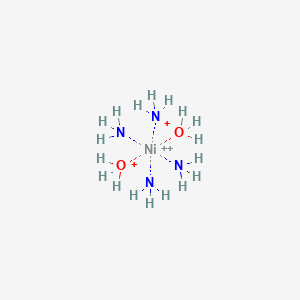

![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)